![molecular formula C21H24N2O2 B5623083 1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5623083.png)
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(3-pyridinyl)-4-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and catalytic processes. For instance, the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, highlighting the complexity and specificity of synthesizing nitrogen-containing heterocycles (Afzal, Bawa, Kumar, & Tonk, 2012). Similarly, the one-pot, three-component synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one using p-toluene-sulfonic acid as a catalyst demonstrates the intricate methods involved in constructing piperidine derivatives (Thabet et al., 2022).
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and derivatives, have been determined by X-ray diffraction analysis. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, providing insights into the structural aspects of similar piperidine derivatives (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(14-17-8-7-16-4-1-2-6-19(16)17)23-12-9-21(25,10-13-23)18-5-3-11-22-15-18/h1-6,11,15,17,25H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLVTWZLAGLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N3CCC(CC3)(C4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-(3-pyridinyl)-4-piperidinol |
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